![molecular formula C12H13F2N3O B2927659 2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol CAS No. 1708780-66-8](/img/structure/B2927659.png)
2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole . It is a solid substance with a molecular weight of 333.32 . It is stored at room temperature in an inert atmosphere .
Synthesis Analysis
The synthesis of this compound involves the use of 2-(2,4-Difluorophenyl)oxiran-2-yl as a key intermediate . A specific synthesis process involves heating a reaction mixture of this intermediate and trimethylsulfoxonium iodide at 60 °C for 4 hours .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,3-triazole ring attached to a 2,4-difluorophenyl group and a propan-2-ol group . The InChI code for this compound is 1S/C11H9F2N3O.CH4O3S/c12-8-1-2-9(10(13)3-8)11(5-17-11)4-16-7-14-6-15-16;1-5(2,3)4/h1-3,6-7H,4-5H2;1H3,(H,2,3,4) .Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 333.32 . It is stored at room temperature in an inert atmosphere .科学的研究の応用
Comprehensive Analysis of Scientific Research Applications of 2-{1-[(2,4-Difluorophenyl)methyl]-1H-1,2,3-Triazol-4-yl}propan-2-ol
The compound “2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol” is a molecule of interest in various scientific research fields due to its unique chemical structure. Below is a detailed analysis of its potential applications across different scientific domains.
Antifungal Agent Development
TAK-456: , an analog of the compound, has been identified as a promising antifungal agent . The optically active azole derivative exhibits significant potential in treating fungal infections, with clinical trials suggesting its efficacy.
Synthesis of Stereoisomers
Research into the synthesis of stereoisomers of TAK-456 has provided insights into the stereochemical aspects of drug development . This work is crucial for understanding the relationship between molecular structure and pharmacological activity.
Metabolite Analysis
Studies have also focused on the metabolites of TAK-456 , identifying major metabolites in the liver homogenate and assessing their antifungal activity . This is vital for drug safety and efficacy evaluations.
Practical Synthesis Routes
The development of practical synthesis routes for the compound and its analogs is another key area of application . These methods are essential for large-scale production and commercialization of pharmaceuticals.
Stereocontrolled Synthesis
The stereocontrolled synthesis of the compound has been explored to produce specific enantiomers . This research is important for creating drugs with desired therapeutic effects and minimal side effects.
Antifungal Activity Assessment
The compound’s antifungal activity has been tested against various fungal strains to determine its spectrum of activity and potency . This information helps in designing targeted antifungal therapies.
Pharmacokinetic Studies
Pharmacokinetic studies have been conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound . Such studies are crucial for determining the appropriate dosage and administration frequency.
Optically Active Azole Derivatives
Finally, the compound serves as a key intermediate in the synthesis of optically active azole derivatives . These derivatives are a class of compounds with a wide range of therapeutic applications.
Safety And Hazards
This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
特性
IUPAC Name |
2-[1-[(2,4-difluorophenyl)methyl]triazol-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O/c1-12(2,18)11-7-17(16-15-11)6-8-3-4-9(13)5-10(8)14/h3-5,7,18H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRJOUDVCSYPIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CN(N=N1)CC2=C(C=C(C=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

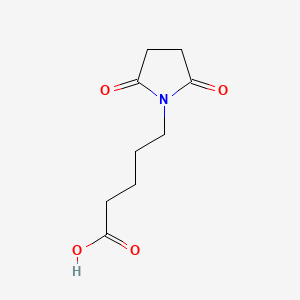
![tert-butyl N-[4-(chlorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B2927580.png)
![2-{8-[(dibenzylamino)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2927581.png)
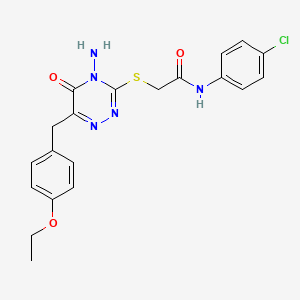
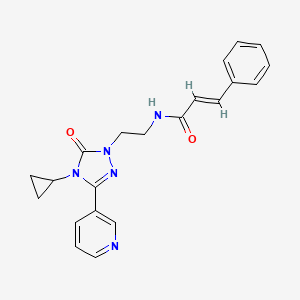
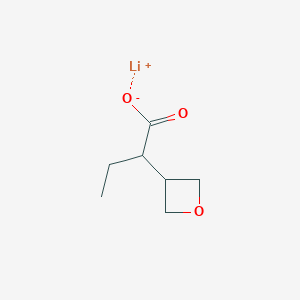
![5-[(2,5-Dichlorophenoxy)methyl]-2-furohydrazide](/img/structure/B2927590.png)
![3-[4-(propan-2-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2927591.png)
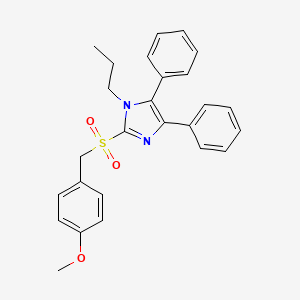
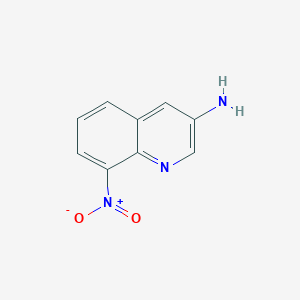
![Ethyl 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}acetate](/img/structure/B2927594.png)

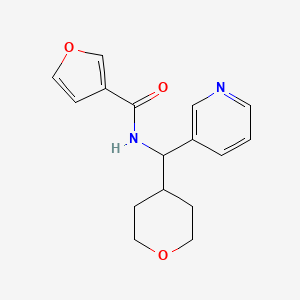
![4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester](/img/no-structure.png)